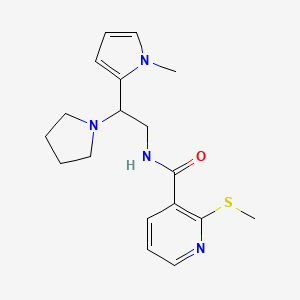

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-21-10-6-8-15(21)16(22-11-3-4-12-22)13-20-17(23)14-7-5-9-19-18(14)24-2/h5-10,16H,3-4,11-13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOVNAUMZDSRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(N=CC=C2)SC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNS

- IUPAC Name : this compound

Enzyme Inhibition

Studies have shown that derivatives of pyrrolidine compounds exhibit significant enzyme inhibition properties. For instance, a closely related compound demonstrated a Ki value of 3.5 nM for amine oxidase in rat models, indicating potent inhibitory activity against this enzyme . Such inhibition can have implications in various metabolic pathways and therapeutic areas.

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of similar pyrrolidine derivatives has revealed their potential as anticancer agents. For example, pyrrolidine dithiocarbamate (PDTC), a related compound, was found to induce apoptosis in small-cell lung cancer (SCLC) cell lines, demonstrating dose-dependent cytotoxicity. The mechanism involved cell cycle arrest and increased reactive oxygen species (ROS) production, which are critical factors in cancer cell death .

Case Study 1: Antioxidative Properties

A study investigated the antioxidative properties of pyrrolidine derivatives, including the target compound. It was noted that these compounds could activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. This activation led to increased expression of heme oxygenase-1 and reduced lipid peroxidation in cellular models . Such findings suggest that this compound may provide neuroprotective effects relevant to neurodegenerative diseases.

Case Study 2: Anti-inflammatory Effects

Another significant aspect of the biological activity of related pyrrolidine compounds includes their anti-inflammatory properties. PDTC has been shown to inhibit NF-kB signaling pathways, leading to reduced inflammatory responses in various models . This suggests that the target compound may also possess similar anti-inflammatory capabilities, potentially useful in treating conditions characterized by chronic inflammation.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutics due to its unique structural features that allow for interaction with biological targets. Its derivatives have been explored for:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrole-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier enhances their therapeutic applicability in neurological contexts .

Pharmacological Applications

The pharmacological profile of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(methylthio)nicotinamide suggests several applications:

- Inhibition of Heat Shock Protein 70 (Hsp70) : Studies indicate that this compound can modulate Hsp70 activity, which is crucial in cancer biology as it helps in protein folding and protecting cells from stress. Inhibition of Hsp70 has been linked to enhanced apoptosis in cancer cells .

- Kinase Inhibition : Similar compounds have been reported to act as inhibitors of key kinases involved in cancer progression, such as MEK1/2. This inhibition can lead to reduced phosphorylation of downstream signaling molecules, thereby affecting cell cycle progression and survival .

Biochemical Research

In biochemical studies, this compound's interactions at the molecular level provide insights into:

- Signal Transduction Pathways : The compound has been utilized to study its effects on various signaling pathways, particularly those involving ERK/MAPK pathways. Understanding these interactions can lead to the development of targeted therapies for diseases characterized by aberrant signaling .

- Structure-Activity Relationship (SAR) Studies : The diverse functionalities present in this compound allow researchers to conduct SAR studies to optimize its efficacy and selectivity towards specific biological targets. This is crucial for the design of more potent analogs with fewer side effects .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values in low micromolar range | Potential therapeutic agent for leukemia |

| Neuroprotection Study | Showed protective effects on neuronal cells under oxidative stress conditions | Possible treatment for neurodegenerative diseases |

| Hsp70 Inhibition Research | Inhibited Hsp70 activity resulting in increased apoptosis in cancer cells | Targeted therapy approach for cancers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to related nicotinamide, quinoline, and pyridine derivatives documented in recent research. Below is a detailed analysis of key structural and functional analogs:

Table 1: Comparative Analysis of Structural and Functional Analogs

Structural and Functional Insights

- Quinoline Derivatives (): The quinoline-based analog shares a pyrrolidinyl ethyl side chain with the target compound but incorporates a morpholinomethyl group and hydroxyl substituent. These polar groups may enhance solubility compared to the target’s methylthio and 1-methylpyrrole moieties, which are more lipophilic.

- Nicotinamide Derivatives (): Compounds 40 and 41 demonstrate the impact of sulfur-containing substituents (benzylthio) on chromatographic behavior and purity. The target compound’s methylthio group at position 2 may confer similar metabolic stability or binding kinetics, though positional differences (e.g., 2 vs. 6 substitution) could alter electronic properties .

- Dimethoxy Nicotinamide (): The absence of sulfur and presence of methoxy groups in this analog likely reduce lipophilicity compared to the target compound. This highlights how electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing methylthio) might influence target engagement or solubility .

- Fluorinated Pyridines (): The 2-fluoro-6-(pyrrolidin-1-yl) substitution pattern in these derivatives underscores the role of fluorine in enhancing binding affinity and metabolic resistance. The target compound’s lack of fluorine but inclusion of methylthio may prioritize different pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Considerations

- Pyrrolidine/Pyrrole Moieties: The pyrrolidinyl and 1-methylpyrrole groups in the target compound could enhance interactions with hydrophobic binding pockets, analogous to the U937-stimulating quinoline derivatives .

- Methylthio vs. Morpholinomethyl: The methylthio group’s moderate lipophilicity may balance membrane permeability and solubility better than the polar morpholinomethyl group in ’s analog.

- Positional Effects: The 2-position methylthio in the target compound contrasts with the 6-position benzylthio in ’s nicotinamides. This positional shift could alter steric hindrance or electronic distribution at the binding site.

Research Findings and Implications

Synthetic Feasibility: The use of thionicotinamide intermediates () and commercial availability of pyrrolidine-containing building blocks () support feasible synthetic routes for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.